molecular formula C13H9Br2N3O B5912801 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide

Cat. No. B5912801
M. Wt: 383.04 g/mol
InChI Key: GNYHJJQLQPKPNS-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide, also known as BBH, is a chemical compound that has been widely used in scientific research. BBH is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide inhibits PTP1B by binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1) and activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways results in improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. This compound treatment also leads to a decrease in body weight, adiposity, and hepatic steatosis. This compound has been shown to improve lipid metabolism by reducing triglyceride and cholesterol levels in the liver and plasma. This compound has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in adipose tissue and liver.

Advantages and Limitations for Lab Experiments

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in various physiological processes. This compound has been shown to be effective in improving insulin sensitivity and glucose homeostasis in animal models of diabetes, which makes it a potential therapeutic agent for the treatment of diabetes and obesity. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has shown promising results in animal models of diabetes and obesity, and further research is needed to determine its potential as a therapeutic agent for the treatment of these diseases. Future studies should investigate the long-term effects of this compound treatment on glucose and lipid metabolism, as well as its safety and tolerability in humans. This compound should also be tested in combination with other drugs that target different pathways involved in diabetes and obesity to determine its potential synergistic effects. Finally, this compound should be tested in animal models of other diseases, such as cancer and neurodegenerative diseases, to determine its potential therapeutic applications beyond diabetes and obesity.

Synthesis Methods

The synthesis of 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide involves the condensation of 4-bromobenzaldehyde with nicotinic acid hydrazide in the presence of a brominating agent. The reaction yields this compound as a yellow solid with a melting point of 212-214°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has been extensively used in scientific research as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has been used to investigate the role of PTP1B in various physiological processes, including glucose metabolism, lipid metabolism, and inflammation.

properties

IUPAC Name

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O/c14-11-3-1-9(2-4-11)6-17-18-13(19)10-5-12(15)8-16-7-10/h1-8H,(H,18,19)/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYHJJQLQPKPNS-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.